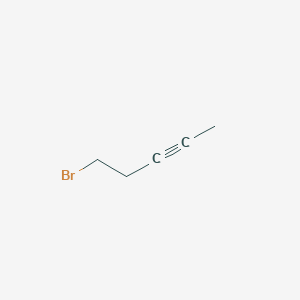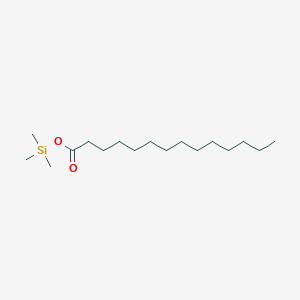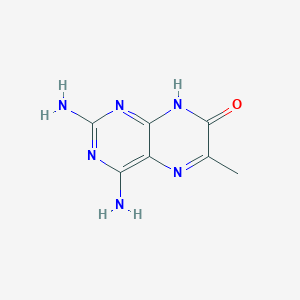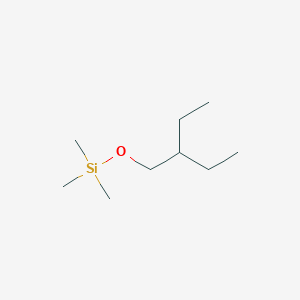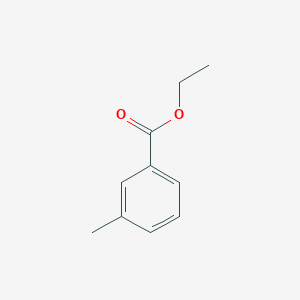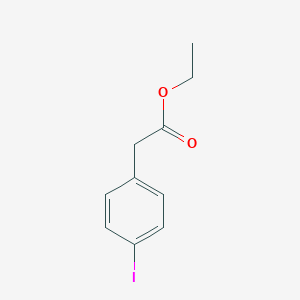
Ethyl 2-(4-iodophenyl)acetate
Descripción general
Descripción
Ethyl 2-(4-iodophenyl)acetate is an organic compound with the molecular formula C10H11IO2. It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an iodine atom at the para position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Aplicaciones Científicas De Investigación
Ethyl 2-(4-iodophenyl)acetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions due to its ability to undergo specific chemical modifications.
Medicine: Research involving this compound includes the development of diagnostic agents and therapeutic compounds.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers The search results did not provide specific papers related to Ethyl 2-(4-iodophenyl)acetate . For a comprehensive analysis, it would be best to search academic databases or scientific journals for peer-reviewed articles on this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-iodophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-iodophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance reaction rates and yields. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(4-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can convert the iodine to an azide group.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Formation of ethyl 2-(4-azidophenyl)acetate.
Reduction: Formation of ethyl 2-(4-hydroxyphenyl)acetate.
Oxidation: Formation of ethyl 2-(4-quinonyl)acetate.
Mecanismo De Acción
The mechanism by which ethyl 2-(4-iodophenyl)acetate exerts its effects depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved are determined by the nature of the substituents introduced and the resulting chemical structure .
Comparación Con Compuestos Similares
Ethyl 2-(4-iodophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the difference in halogen properties.
Ethyl 2-(4-chlorophenyl)acetate: Contains a chlorine atom, leading to variations in chemical behavior and applications.
Ethyl 2-(4-fluorophenyl)acetate: The presence of a fluorine atom imparts unique properties, particularly in terms of stability and reactivity.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This influences its reactivity and makes it particularly useful in specific synthetic applications .
Propiedades
IUPAC Name |
ethyl 2-(4-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJDSUNRSIVGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566358 | |
| Record name | Ethyl (4-iodophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15250-46-1 | |
| Record name | Ethyl (4-iodophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
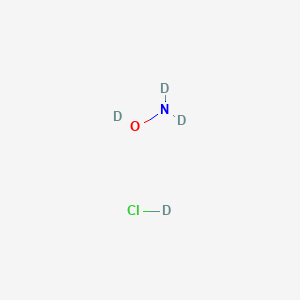

![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)


![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
